2-Amino-6-methyl-5-nitrophenylboronic acid
Description
Chemical Identity and Structural Features
This compound is characterized by the molecular formula C₇H₉BN₂O₄ and possesses a molecular weight of 195.97 grams per mole. The compound features a benzene ring substituted with three distinct functional groups: an amino group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position, along with the boronic acid functionality attached directly to the aromatic ring. This specific substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its potential synthetic applications.
The structural architecture of this compound can be represented by the Simplified Molecular Input Line Entry System notation: OB(C1=CC(N+=O)=CC=C1CN)O. This notation clearly illustrates the spatial arrangement of functional groups around the benzene core, with the boronic acid group positioned to allow for typical boronic acid chemistry while the amino and nitro groups provide sites for additional chemical transformations. The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups creates an interesting electronic profile that can significantly influence the compound's behavior in various chemical reactions.
The boronic acid moiety, consisting of a boron atom bonded to two hydroxyl groups, represents one of the most important functional groups in modern organic chemistry. This functionality is particularly significant due to its ability to form reversible covalent bonds with diols and its utility in palladium-catalyzed cross-coupling reactions. The integration of this boronic acid group with the substituted phenyl ring creates opportunities for complex synthetic transformations and potential biological interactions.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Abstract Service Number | 1315339-44-6 | |
| Molecular Formula | C₇H₉BN₂O₄ | |
| Molecular Weight | 195.97 g/mol | |
| Simplified Molecular Input Line Entry System | OB(C1=CC(N+=O)=CC=C1CN)O | |
| Topological Polar Surface Area | 109.62 Ų | |
| Logarithmic Partition Coefficient | -1.2667 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 3 |
The compound's three-dimensional structure is influenced by the electronic effects of the various substituents. The amino group at the 2-position acts as an electron-donating group through both inductive and resonance effects, while the nitro group at the 5-position serves as a strong electron-withdrawing group. The methyl group at the 6-position provides additional electron density through hyperconjugation. This combination of electronic effects creates a complex electronic distribution that can significantly influence the compound's reactivity patterns and stability characteristics.
The boronic acid functionality is particularly noteworthy due to its unique chemical properties. Boronic acids are known for their ability to undergo various transformations, including oxidation to form alcohols, cross-coupling reactions with haloarenes, and formation of boronate esters with diols. The presence of the boronic acid group in this compound opens up numerous synthetic possibilities and potential applications in both organic synthesis and biological systems.
Historical Context and Discovery Milestones
The development and characterization of this compound represents part of the broader evolution of organoboron chemistry, which has emerged as one of the most important areas of synthetic organic chemistry over the past several decades. While specific historical documentation regarding the initial synthesis and discovery of this particular compound is limited in the available literature, its development can be understood within the context of advancing boronic acid chemistry and the growing recognition of these compounds' utility in various chemical applications.
The synthesis of substituted phenylboronic acids has been an active area of research, with significant contributions from various research groups working to develop efficient synthetic methodologies. The preparation of nitro-substituted phenylboronic acids, in particular, has required careful attention to reaction conditions due to the potentially incompatible nature of nitro groups with certain synthetic transformations. The successful synthesis of this compound represents an achievement in balancing these competing chemical requirements.
Research into related compounds has provided important insights into the synthetic approaches and characterization methods applicable to this class of molecules. For instance, studies on 2-methyl-5-nitrophenylboronic acid have demonstrated the utility of diazotization procedures for introducing boronic acid functionality into aromatic systems containing both methyl and nitro substituents. These methodological developments have contributed to the broader understanding of how to synthesize complex substituted phenylboronic acids effectively.
The increasing availability of this compound through specialized chemical suppliers reflects the growing interest in its potential applications. Multiple research chemical companies now offer this compound for research purposes, indicating an established market demand and suggesting ongoing research activities involving this compound. This commercial availability has facilitated broader research investigations and has contributed to the compound's incorporation into various synthetic and analytical studies.
Contemporary research has also focused on developing improved synthetic methodologies for preparing substituted phenylboronic acids. Recent work has demonstrated the effectiveness of continuous flow synthesis techniques and optimized reaction conditions for preparing related compounds, suggesting that similar approaches could be applied to enhance the synthesis of this compound. These methodological advances represent important milestones in making such specialized compounds more accessible for research applications.
Nomenclature and Regulatory Classification
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organoboron compounds. The systematic name clearly indicates the positions of all substituents on the benzene ring, with numbering beginning from the carbon atom bearing the boronic acid group. The amino group is designated at position 2, the methyl group at position 6, and the nitro group at position 5, providing an unambiguous identification of the compound's structure.
The Chemical Abstracts Service has assigned the registry number 1315339-44-6 to this compound, providing a unique identifier that facilitates database searches and regulatory tracking. This registry number serves as the primary means of identification across various chemical databases and regulatory systems, ensuring consistent recognition of the compound across different jurisdictions and applications.
From a regulatory perspective, this compound is classified as a research chemical intended for laboratory use only. Multiple suppliers indicate that the compound is not intended for human use and specify that purchasers must be employed by scientific research companies or universities. This classification reflects the specialized nature of the compound and the need for appropriate expertise in its handling and use.
The compound's hazard classification includes warnings related to potential skin and eye irritation, as indicated by the Global Harmonized System pictogram GHS07 and the signal word "Warning". The specific hazard statements H302-H312-H332 indicate potential harmful effects if swallowed, absorbed through skin, or inhaled, while precautionary statements provide guidance for safe handling and storage. These classifications are consistent with the compound's chemical structure, which includes potentially reactive functional groups.
Table 2: Regulatory and Safety Classification Information
The storage and handling requirements for this compound reflect the compound's sensitivity to environmental conditions. Suppliers recommend storage under inert atmosphere conditions at temperatures between 2-8°C to maintain compound stability and prevent degradation. These requirements are consistent with the general properties of boronic acids, which can be sensitive to moisture and oxidation under certain conditions.
International shipping and transport regulations apply to this compound based on its chemical classification. While specific transport codes are not universally assigned, the compound's classification as a research chemical with associated hazard warnings requires appropriate documentation and handling procedures during shipment. Suppliers typically provide Material Safety Data Sheets and Certificates of Analysis to ensure compliance with relevant regulations and to provide users with necessary safety information.
Properties
IUPAC Name |
(6-amino-2-methyl-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3,11-12H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWHORJSGSHNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1C)[N+](=O)[O-])N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of 2-Amino-6-methyl-5-nitrophenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and environmentally friendly industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5-nitrophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development and Design
Boronic acids, including 2-amino-6-methyl-5-nitrophenylboronic acid, are increasingly used in drug discovery due to their ability to form reversible covalent bonds with diols found in biological molecules. This property is exploited in the design of small molecule inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, studies have shown that boronic acids can effectively inhibit proteases and other enzymes by mimicking substrate interactions, enhancing selectivity and potency .
Case Study: Enzyme Inhibition
Research has demonstrated that compounds similar to this compound can inhibit serine proteases by forming stable complexes with the enzyme's active site. This interaction can be leveraged to develop therapeutic agents for conditions such as cancer and inflammatory diseases .
Chemical Sensing
Biochemical Tools
Boronic acids are utilized as chemical receptors for the selective recognition of analytes, particularly those containing diol functionalities. The ability of these compounds to form boronate esters with sugars allows them to act as sensors for glucose and other carbohydrates, which is crucial for developing diagnostic tools for diabetes management .
Application Example: Detection of Bacterial Cells
A notable application involves using boronic acid-based receptors in capillary electrophoresis methods to label and detect Gram-positive bacteria. This approach exploits the interaction between boronate esters and the polysaccharide layers on bacterial surfaces, resulting in enhanced fluorescence for sensitive detection .
Organic Synthesis
Reagent in Coupling Reactions
In organic synthesis, this compound serves as a valuable reagent in Suzuki-Miyaura coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Example Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids | Synthesis of biaryl compounds |
| Boronate Ester Formation | Reacts with diols to form stable boronate esters | Sensing applications in biochemical assays |
Cell Delivery Systems
Enhancing Membrane Permeability
Recent studies indicate that boronic acids can improve the cellular uptake of therapeutic agents by modifying their structure to enhance membrane permeability. By forming boronate esters with polyhydroxy-containing molecules, these compounds can facilitate the transport of drugs across cell membranes .
Case Study: RNase A Delivery
A study demonstrated that attaching boronated groups to RNase A significantly increased its cellular uptake compared to non-boronated forms. This method enhances the delivery efficiency of therapeutic enzymes into target cells, potentially improving treatment outcomes for diseases like cancer .
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-5-nitrophenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-amino-6-methyl-5-nitrophenylboronic acid with structurally related boronic acids and nitro-/amino-substituted aromatic compounds.
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at position 5 in the target compound and 2-chloro-5-nitrophenylboronic acid () enhances electrophilicity, facilitating cross-coupling reactions. However, the amino group (-NH₂) in the target compound introduces electron-donating effects, which may counterbalance this reactivity.
Boronated Aromatic Systems: Phenylboronic Acids vs. Pyridineboronic Acids: Pyridine-based boronic acids (e.g., 2-methoxy-5-pyridineboronic acid, ) exhibit altered electronic properties due to the nitrogen atom in the aromatic ring, which may influence binding affinity in sensor applications.
Functional Group Diversity: Amino vs. Methoxy/Chloro: The amino group in the target compound could enable hydrogen bonding or serve as a site for further derivatization (e.g., diazotization), contrasting with the inert -OCH₃ or -Cl groups in analogs .
Biological Activity
Overview
2-Amino-6-methyl-5-nitrophenylboronic acid (CAS No. 1315339-44-6) is a boronic acid derivative notable for its structural features, including an amino group, a methyl group, and a nitro group on a phenyl ring. Its molecular formula is CHBNO, with a molecular weight of 195.97 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler boronic acids and incorporating the necessary functional groups through electrophilic aromatic substitution or other synthetic methodologies. The following table summarizes key structural features and synthesis methods:
| Property | Details |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 195.97 g/mol |
| Functional Groups | Amino, Methyl, Nitro |
| Synthesis Method | Multi-step organic synthesis |
Enzyme Inhibition
Research indicates that this compound exhibits significant binding affinity towards various biological targets, particularly enzymes. Its mechanism of action primarily involves the inhibition of serine β-lactamases, which are crucial in antibiotic resistance mechanisms.
- Inhibition Studies : In vitro studies have shown that this compound can inhibit enzyme activity with IC values in the low micromolar range. For instance, it has been reported to show comparable inhibitory effects to established β-lactamase inhibitors like avibactam and vaborbactam .
- Binding Affinity : The compound's binding affinity to target enzymes is influenced by its unique structural characteristics, allowing it to effectively compete with natural substrates at the active site.
Antimicrobial Activity
In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Studies have indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed range from 0.29 to 2.34 μM against specific strains .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Antibiotic Resistance : A study focusing on multidrug-resistant bacterial strains demonstrated that this compound effectively restored the activity of β-lactam antibiotics when used in combination therapies. The results indicated a synergistic effect, significantly reducing MIC values when paired with meropenem against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .
- Toxicity Assessment : Preliminary toxicity studies in animal models reveal that this compound exhibits low acute toxicity levels, suggesting its potential for further development as a therapeutic agent without significant adverse effects .
Q & A
Q. What are the key challenges in synthesizing 2-amino-6-methyl-5-nitrophenylboronic acid, and how can they be methodologically addressed?
The synthesis of ortho-substituted phenylboronic acids often faces challenges such as low selectivity due to steric hindrance and competing side reactions (e.g., boroxine formation at elevated temperatures) . For the target compound, the presence of electron-withdrawing nitro and electron-donating amino/methyl groups complicates regioselectivity. A multi-step approach is recommended:
- Step 1 : Protect the amino group (e.g., using Boc or Fmoc) to prevent undesired interactions during nitration.
- Step 2 : Optimize nitration conditions (e.g., HNO₃/H₂SO₄ at controlled temperatures) to minimize over-nitration.
- Step 3 : Introduce the boronic acid moiety via Miyaura borylation using Pd catalysts and pinacol borane .
- Step 4 : Deprotect the amino group under mild acidic conditions (e.g., TFA for Boc).
Q. How can researchers mitigate instability during purification of this compound?
Boronic acids are prone to dehydration, forming boroxines, especially under heat or silica gel exposure . To address this:
- Use low-temperature purification (e.g., flash chromatography at 0–6°C) .
- Replace silica with reverse-phase C18 columns to minimize adsorption.
- Store intermediates in anhydrous solvents (e.g., THF) under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and how should data be interpreted?
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid group. Shifts outside this range suggest impurities or boroxine formation .
- ¹H/¹³C NMR : The nitro group deshields adjacent protons (e.g., H-4 and H-6), causing downfield shifts (~δ 8.5–9.0 ppm). Methyl groups at C-6 should appear as a singlet (~δ 2.3 ppm) .
- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) validate functional groups.
Q. How do the electronic effects of the nitro and amino substituents influence Suzuki-Miyaura coupling efficiency?
The nitro group (meta to boronic acid) deactivates the ring, slowing transmetallation but improving regioselectivity. The amino group (ortho to boronic acid) enhances solubility in polar solvents, aiding catalyst accessibility. To optimize coupling:
- Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 60°C.
- Monitor reaction progress via TLC or LC-MS to prevent over-arylation .
Q. What computational methods can predict the reactivity of this compound in complex reaction systems?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitro group lowers LUMO energy, favoring electron-deficient partners in cross-couplings .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF for solubility vs. THF for stability) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported catalytic activity of phenylboronic acids with similar substituents?
Contradictions often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Example workflow:
- Reproduce experiments : Use standardized conditions (e.g., 5 mol% Pd, 80°C).
- Control for moisture : Boronic acids hydrolyze in protic solvents, altering reactivity .
- Cross-validate with kinetic studies : Compare turnover frequencies (TOF) under identical setups .
Q. What strategies validate the biochemical interaction specificity of this compound with target enzymes?
- Competitive Inhibition Assays : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) in the presence of competing ligands (e.g., sugars or nucleotides) .
- Mutagenesis Studies : Modify active-site residues (e.g., histidine or serine) to confirm hydrogen bonding with the boronic acid .
Stability and Handling
Q. What are the optimal storage conditions to prevent degradation of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
